molecular formula C10H9NO3 B2766802 2-(Oxetan-3-yloxy)-1,3-benzoxazole CAS No. 2198052-75-2

2-(Oxetan-3-yloxy)-1,3-benzoxazole

Cat. No. B2766802
CAS RN: 2198052-75-2
M. Wt: 191.186
InChI Key: CTEFKUYLZMRNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Oxetan-3-yloxy)-1,3-benzoxazole” is a chemical compound that contains an oxetane ring and a benzoxazole ring . The oxetane ring is a three-membered cyclic ether, while the benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring .


Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening reaction of terminal epoxides . A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide has been reported . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yloxy)-1,3-benzoxazole” consists of an oxetane ring and a benzoxazole ring . The oxetane ring is a three-membered cyclic ether, which is a popular moiety in the pharmaceutical industry .


Chemical Reactions Analysis

The chemical reactions involving “2-(Oxetan-3-yloxy)-1,3-benzoxazole” are likely to involve the opening of the oxetane ring . For instance, oxetan-3-ol, a popular moiety in the pharmaceutical industry, could be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

2-(2-Arylphenyl)benzoxazole derivatives have been identified as novel and selective ligands for the enzyme cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents. This selectivity towards COX-2 suggests a promising avenue for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects. The compounds synthesized in these studies exhibited comparable or superior anti-inflammatory potency to clinically used NSAIDs, highlighting their potential therapeutic utility (Seth et al., 2014).

Antimicrobial and Antifungal Activities

Benzoxazole derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds exhibit a wide range of biological activities, including the ability to inhibit the growth of various bacteria and fungi strains, making them valuable in the development of new antimicrobial and antifungal agents. The diversity in their activity spectrum suggests that these compounds can be utilized to target a variety of pathogenic organisms, potentially offering solutions to drug-resistant infections (Bollu et al., 2017).

Anticancer Properties

Research has shown that certain benzoxazole derivatives possess potent anticancer activities. These compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. Some derivatives displayed significant growth inhibition, indicating their potential as leads for developing new anticancer therapies. The selective toxicity towards cancer cells over noncancerous cells further underscores their therapeutic potential (Tangellamudi et al., 2018).

Fluorescent Probes and Material Science Applications

Benzoxazole derivatives have also found applications as fluorescent probes due to their photophysical properties. These compounds exhibit strong fluorescence, making them suitable for various applications, including sensing and imaging in biological systems. Their ability to bind selectively and sensitively to biological targets or ions can be exploited in designing novel diagnostic tools and sensors (Purkayastha & Chattopadhyay, 2003).

properties

IUPAC Name

2-(oxetan-3-yloxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEFKUYLZMRNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-yloxy)-1,3-benzoxazole

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